2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-10(2)9-16-5-7-17(8-6-16)12-11(13)14-3-4-15-12/h3-4,10H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIYTUVWSKRZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Piperazine Substitution on Pyrazine
A common approach to prepare 2-chloropyrazine derivatives involves chlorination of pyrazine precursors or substitution of halogenated pyrazines with piperazine derivatives.
Starting Materials: 2,3-Dichloropyrazine or 2-chloropyrazine derivatives are typically used as substrates for nucleophilic substitution by piperazine derivatives.
Piperazine Functionalization: The piperazine ring is functionalized at one nitrogen with a 2-methylpropyl group, which can be introduced by alkylation reactions using appropriate alkyl halides or alkyl sulfonates.
Reaction Conditions: The substitution reaction is generally performed under reflux in polar aprotic solvents (e.g., DMF, DMSO) or ethanol with a base such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
Example Reaction: The 2-chloropyrazine reacts with 1-(2-methylpropyl)piperazine to give the target compound by nucleophilic aromatic substitution at the 3-position of the pyrazine ring.
Stepwise Preparation of Piperazine Derivative
The 2-methylpropyl group is introduced onto piperazine via alkylation using 2-methylpropyl bromide or chloride under basic conditions.
The alkylated piperazine is then reacted with 2,3-dichloropyrazine, where selective substitution occurs at the 3-position, leaving the 2-chloro substituent intact.
Alternative Synthetic Routes
Some methods involve the preparation of 2-chloropyrazin-5(4H)-one intermediates followed by chlorination and substitution reactions to install the piperazine moiety.
Routes involving protection-deprotection strategies of piperazine nitrogen atoms to control regioselectivity have been reported.
Detailed Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperazine + 2-methylpropyl halide | Base (K2CO3), solvent (ethanol or DMF), reflux | 80-90 | Selective monoalkylation on piperazine nitrogen |
| 2 | 2,3-Dichloropyrazine + alkylated piperazine | Polar aprotic solvent (DMF), base, reflux | 70-85 | Nucleophilic aromatic substitution at 3-position |
| 3 | Purification | Column chromatography or recrystallization | — | Product isolated as pure compound |
Research Findings and Optimization
Temperature Control: Maintaining reaction temperatures between 70-90 °C optimizes substitution without decomposing sensitive intermediates.
Base Selection: Potassium carbonate and sodium hydride are effective bases for deprotonating the piperazine nitrogen to enhance nucleophilicity.
Solvent Effects: Polar aprotic solvents favor nucleophilic aromatic substitution on halogenated pyrazines due to better solvation of charged intermediates.
Purification: The final compound is typically purified by recrystallization from ethanol or by chromatographic techniques to achieve high purity suitable for pharmaceutical applications.
Comparative Analysis of Preparation Routes
| Feature | Route A: Direct Substitution on 2,3-Dichloropyrazine | Route B: Via Pyrazinone Intermediate | Route C: Protection-Deprotection Strategy |
|---|---|---|---|
| Complexity | Moderate | High | High |
| Number of Steps | 2-3 | 4-6 | 5-7 |
| Yield | 70-85% | 40-60% | 50-70% |
| Selectivity | Good | Excellent | Excellent |
| Scalability | High | Moderate | Moderate |
| Typical Reagents | Alkyl halides, bases, solvents | Chlorinating agents, protecting groups | Protecting groups, chlorinating agents, bases |
Summary of Key Literature Data
A patent describing the preparation of piperazine derivatives via reaction with chloroacetates and alkoxides emphasizes careful addition of reagents under nitrogen atmosphere and temperature control to achieve high yields and purity.
Academic research on pyrazine derivatives highlights the importance of site-selective substitution and oxidation steps to prepare complex pyrazine-based molecules, which can be adapted for the synthesis of 2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine.
Synthetic protocols involving piperazine alkylation and subsequent substitution on halogenated pyrazines are well-documented in organic synthesis literature, with yields typically ranging from 70-90% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-azido-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]dihydropyrazine.
Scientific Research Applications
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with neurotransmitter receptors in the brain, potentially affecting neurological pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., dichlorophenyl in ) increase receptor affinity in neurological targets, while methoxyethyl groups () improve solubility for pharmacokinetic optimization.
Chlorinated Pyrazine Derivatives
Chlorine at the 2-position of pyrazine is a common pharmacophore. Notable comparisons:
Key Observations :
- The piperazine ring in the target compound differentiates it from simpler chlorinated pyrazines (e.g., 2-chloro-3-isobutylpyrazine ), enabling multi-target interactions in biological systems.
- Chlorine at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions during synthesis .
Antimicrobial Activity
- Target Compound : Exhibits antifungal activity against Candida albicans (MIC = 4 mg/mL; MFC = 4 mg/mL) .
- 2-Isobutyl-3-methylpyrazine : Shows similar antifungal potency (MIC = 3–4 mg/mL) but lacks the piperazine moiety, reducing systemic retention .
- 2,5-Dimethylpyrazine: Broad-spectrum antifungal activity but lower potency (MIC = 7.5 mg/mL for Sclerotinia minor) .
Antioxidant and Cytotoxic Activity
- Pyrrolo-pyrazine-dione derivatives (e.g., hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione) demonstrate radical scavenging (IC₅₀ = 32 µg/mL for DPPH) and low cytotoxicity (IC₅₀ > 100 µg/mL on RAW 264.7 cells) .
Biological Activity
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine (CAS No. 1271587-95-1) is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound, belonging to the pyrrolopyrazine class, has shown potential in various pharmacological applications, including antimicrobial and neuroprotective effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 244.76 g/mol. The structure features a pyrazine ring substituted with a chloro group and a piperazine ring with a 2-methylpropyl substituent.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1271587-95-1 |
| Molecular Formula | C₁₂H₁₉ClN₄ |
| Molecular Weight | 244.76 g/mol |
Target Interactions
The biological activity of this compound is attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has been observed to interact with kinase enzymes, which play crucial roles in cellular signaling pathways involved in growth and metabolism.
- Cholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors (AChEIs), which are vital for treating neurodegenerative diseases like Alzheimer's .
- Cell Signaling Modulation : The compound influences cellular functions by modulating signaling pathways critical for cell growth and differentiation.
Antimicrobial Properties
Research indicates that derivatives of pyrrolopyrazines exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain compounds within this class can effectively inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease. In vitro studies have shown that it can enhance acetylcholine levels by inhibiting AChE, leading to improved cognitive functions in models of neurodegeneration .
Study on AChE Inhibition
A study evaluated several pyrazine derivatives, including this compound, for their AChE inhibitory effects. The compound exhibited an IC50 value comparable to known AChEIs, indicating its potential as a therapeutic agent for Alzheimer's disease .
Antioxidant Activity Assessment
In addition to its cholinesterase inhibition, the compound was assessed for antioxidant properties using various assays (DPPH, FRAP). Results indicated that it possesses considerable antioxidant activity, which may contribute to its neuroprotective effects by mitigating oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a pyrazine core substituted at position 3 with a leaving group (e.g., bromine). Use nucleophilic aromatic substitution (SNAr) with 4-(2-methylpropyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine moiety .
- Step 2 : Introduce the chlorine atom at position 2 via chlorination (e.g., using POCl₃ or NCS) under controlled temperature (50–80°C) .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to achieve >95% purity. Confirm purity using HPLC with a C18 column and UV detection at 254 nm .
Q. How is structural characterization performed for this compound, and what spectral data are critical?
- Methodology :
- NMR Analysis : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. Key signals include:
- Piperazine protons: δ 2.4–3.5 ppm (multiplet for –CH₂– groups).
- Pyrazine aromatic protons: δ 8.0–8.5 ppm (singlet for C–Cl adjacent protons) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 171.1 (C₈H₁₁ClN₂) .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Q. What solvents and conditions stabilize this compound during storage?
- Methodology :
- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use anhydrous DMSO for stock solutions (stable for ≤6 months). Avoid protic solvents (e.g., water, methanol) to minimize hydrolysis of the chloro substituent .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurotransmitter receptors?
- Methodology :
- Step 1 : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of dopamine D₂ (PDB: 6CM4) or serotonin 5-HT₁A receptors (PDB: 7E2Z). Focus on piperazine interactions with Asp3.32 and aromatic stacking with Phe6.52 .
- Step 2 : Calculate binding free energy (ΔG) using MM/GBSA. Validate with in vitro radioligand displacement assays (e.g., [³H]spiperone for D₂ receptors) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodology :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with a temperature gradient (50°C to 250°C at 10°C/min). Monitor for byproducts like dechlorinated pyrazines (m/z 135) or piperazine degradation products .
- LC-HRMS : Employ a Q-TOF mass spectrometer in full-scan mode (50–1000 m/z) with a HILIC column to separate polar impurities .
Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Reaction : Test Pd(PPh₃)₄ catalysis with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O (3:1). Compare yields with/without chlorine: Cl reduces electron density on pyrazine, hindering oxidative addition but stabilizing intermediates .
- Kinetic Analysis : Monitor reaction progress via ¹H NMR. Chlorine increases activation energy (ΔG‡) by 5–10 kcal/mol compared to methoxy analogs .
Contradictions and Validation
Q. Discrepancies in reported odor profiles of pyrazine derivatives: How to resolve?
- Methodology :
- Sensory Analysis : Compare GC-Olfactometry (GC-O) data for 2-chloro vs. 2-methoxy analogs (e.g., 2-methoxy-3-isobutylpyrazine in bell peppers ). Chlorine’s electron-withdrawing effect reduces volatility, shifting odor thresholds by 2–3 log units .
- ROAV (Relative Odor Activity Value) : Normalize concentrations to odor thresholds (e.g., 0.1 ng/L for methoxy vs. 10 ng/L for chloro derivatives) .
Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Critical Data Points | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.2 (s, 1H, pyrazine-H), δ 3.1 (m, 8H, piperazine) | |
| ESI-MS | [M+H]⁺ m/z 171.1 | |
| IR | 750 cm⁻¹ (C–Cl stretch) |
Table 2 : Comparative Receptor Binding Affinities (Predicted)
| Receptor | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) | Source |
|---|---|---|---|
| Dopamine D₂ | 120 | 150 ± 20 | |
| 5-HT₁A | 450 | 500 ± 50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
